4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline
Description
Properties
IUPAC Name |
4,6,7-trimethyl-2-[(2-methylphenyl)methylsulfanyl]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c1-12-7-5-6-8-16(12)11-22-19-20-15(4)17-9-13(2)14(3)10-18(17)21-19/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSCIFWEBHUECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=C3C=C(C(=CC3=N2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.
Introduction of Methyl Groups: The methyl groups at positions 4, 6, and 7 can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the 2-Methylbenzylsulfanyl Group: The final step involves the introduction of the 2-methylbenzylsulfanyl group through a nucleophilic substitution reaction. This can be achieved by reacting the quinazoline core with 2-methylbenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the quinazoline core using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups and the sulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Sodium hydride or potassium carbonate as base, dimethylformamide as solvent, room temperature to mild heating.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of desulfurized quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives with sulfanyl substituents exhibit varied biological activities depending on their structural modifications. Below is a detailed comparison of 4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline with structurally related compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Biological Activities | Unique Features |
|---|---|---|---|---|---|
| This compound | Quinazoline | - 4,6,7-Trimethyl - 2-(2-methylbenzylsulfanyl) |
~315.81* | Anticancer, enzyme inhibition | Enhanced lipophilicity due to methyl groups; sulfanyl group enables thiol reactivity |
| 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl (3-chlorophenyl)carbamate | Quinazoline | - 4,6,7-Trimethyl - 2-(ethylcarbamate-3-chlorophenylsulfanyl) |
~395.86 | Cytostatic activity | Chlorophenyl group increases electrophilicity; carbamate enhances stability |
| N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-methylacetamide | Triazoloquinazoline | - 8,9-Dimethoxy - 2-Phenyl - Sulfanylacetamide-cyclohexyl |
463.60 | Antimicrobial, anticancer | Triazolo fusion enhances π-stacking with DNA; dimethoxy groups improve solubility |
| Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid | Quinazoline | - 4-Phenyl - 2-(phenylsulfanyl)acetic acid |
~376.43 | Enzyme inhibition (e.g., TS) | Carboxylic acid group allows salt formation; phenyl enhances aromatic interactions |
| 3-(2-furylmethyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine | Quinazolinimine | - 6,7-Dimethoxy - 2-(3-CF3-benzylsulfanyl) - 3-(furfuryl) |
~491.50 | Kinase inhibition (e.g., CDK2) | Trifluoromethyl group boosts metabolic stability; furyl enhances hydrogen bonding |
*Estimated based on analogous structures in evidence.
Key Findings :
Sulfanyl Group: All compounds exhibit sulfanyl-mediated reactivity, but the 2-methylbenzylsulfanyl group in the target compound balances steric bulk and electronic effects, unlike the trifluoromethylbenzylsulfanyl group in , which may enhance enzyme affinity .
Antimicrobial Activity: Compounds with polar groups (e.g., dimethoxy in or carboxylic acid in ) exhibit better solubility and microbial target engagement compared to the more lipophilic target compound .
Structural Uniqueness :
- The combination of trimethylquinazoline and 2-methylbenzylsulfanyl in the target compound is distinct from analogs with chlorophenyl () or spirocyclic () substituents, which alter binding modes and pharmacokinetic profiles .
Research Implications
- Drug Design : The sulfanyl group’s thiol reactivity makes these compounds candidates for covalent inhibitor development, particularly against cysteine-dependent enzymes .
- Structure-Activity Relationship (SAR) : Methyl and methoxy substitutions optimize lipophilicity and target affinity, while bulkier groups (e.g., trifluoromethyl) enhance metabolic stability .
Biological Activity
Overview
4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline is a quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential antitumor effects. Quinazoline compounds are known for their ability to interact with various biological targets, making them significant in the development of therapeutic agents.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2S |
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 4,6,7-trimethyl-2-[(2-methylphenyl)methylsulfanyl]quinazoline |
| InChI Key | GEYABRZNOJYFSR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NC(=C3C=C(C(=CC3=N2)C)C)C |
Antitumor Effects
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound has been tested against prostate cancer (PC-3), gastric cancer (MGC-803), lung cancer (A549), and esophageal cancer (Eca-109) cells. The findings suggest that it induces cell cycle arrest and promotes apoptosis through the generation of reactive oxygen species (ROS) .
The mechanism by which this compound exerts its antitumor effects involves:
- Inhibition of Signaling Pathways: It inhibits key signaling pathways associated with cancer cell proliferation and survival.
- Cell Cycle Arrest: Specifically, it causes arrest at the S-phase of the cell cycle.
- Induction of Apoptosis: The compound increases intracellular ROS levels, leading to programmed cell death .
Comparative Analysis with Similar Compounds
This compound is compared with other quinazoline derivatives known for their anticancer properties. Notable comparisons include:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Afatinib | EGFR inhibitor | Targeted therapy for lung cancer |
| Erlotinib | EGFR inhibitor | Used in non-small cell lung cancer |
| Gefitinib | EGFR inhibitor | Effective in specific lung cancers |
| Lapatinib | HER2/EGFR dual inhibitor | Used in breast cancer treatment |
The unique substitution pattern of this compound enhances its selectivity and potency against specific cancer types compared to these well-established compounds .
Case Studies and Research Findings
Several studies have documented the efficacy of quinazoline derivatives in preclinical models. For example:
- Study on Prostate Cancer Cells: A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in PC-3 cells, indicating its potential as a therapeutic agent for prostate cancer.
- Gastric Cancer Model: In another study involving MGC-803 cells, the compound showed promising results in reducing tumor growth and inducing apoptosis .
Q & A
Q. What safety protocols are essential when handling sulfanyl-containing quinazolines in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods during synthesis to prevent exposure to volatile thiols .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; sulfanyl compounds may cause skin irritation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
